molecular formula C22H23NO3S B2918088 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 2097935-73-2

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2918088
CAS No.: 2097935-73-2
M. Wt: 381.49
InChI Key: RTYKZPAOHSLCMA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide (CAS 2097935-73-2) is a synthetic small molecule with a molecular formula of C22H23NO3S and a molecular weight of 381.49 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the design of novel hybrid molecules. Its structure incorporates multiple pharmacophoric motifs, including furan, thiophene, and a 4-phenyloxane carboxamide group. The fusion of these heterocyclic and aromatic systems is a strategic approach in rational drug design, aimed at creating multi-target ligands and enhancing therapeutic potential through molecular hybridization . The compound features a topologically polar surface area of 79.7 Ų and an estimated XLogP3 value of 3.5, indicating its potential in influencing pharmacokinetic properties . While specific biological data for this compound is not fully detailed in public literature, related furan-2-carboxamide derivatives have recently been reported to exhibit promising antibiofilm activity against Pseudomonas aeruginosa by potentially modulating the LasR quorum-sensing pathway, a key regulator of virulence and biofilm formation in this pathogen . Furthermore, analogous compounds containing the furan-2-carboxamide scaffold are being explored as inhibitors of various biological targets, such as the VEGFR-2 receptor in oncology research and the urotensin-II receptor in cardiovascular disease . This suggests broad utility as a valuable building block in hit-to-lead optimization campaigns. This product is intended for research applications as a chemical reference standard or for use in discovery screening libraries. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-21(22(9-12-25-13-10-22)18-5-2-1-3-6-18)23-15-19(17-8-14-27-16-17)20-7-4-11-26-20/h1-8,11,14,16,19H,9-10,12-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYKZPAOHSLCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide is C18H18N2O3SC_{18}H_{18}N_{2}O_{3}S. The structural components include:

  • Furan and Thiophene Rings : These heterocyclic compounds contribute to the molecule's electronic properties and potential reactivity.
  • Phenyloxane Moiety : This part of the compound may influence its interaction with biological targets.

Table 1: Physical Properties

PropertyValue
Molecular Weight330.41 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P3.1

Antitumor Activity

Recent studies have investigated the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:

  • HeLa (Cervical cancer)
  • MCF-7 (Breast cancer)

The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, indicating significant potency against these cancer types.

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways. Specifically, studies show that the compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory activity. In animal models of inflammation, it was observed to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a potential role in managing inflammatory diseases.

Neuroprotective Properties

Emerging research indicates that this compound may also possess neuroprotective effects. In models of neurodegeneration, it appears to mitigate oxidative stress and promote neuronal survival.

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with a noted increase in apoptotic cell markers.

Case Study 2: In Vivo Anti-inflammatory Effects

A study conducted on rats with induced paw edema demonstrated that administration of the compound led to a reduction in swelling comparable to that observed with standard anti-inflammatory drugs like ibuprofen.

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiator is the 4-phenyloxane-4-carboxamide group, which contrasts with substituents in analogs:

  • N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (): Substituted with a dimethyloxazole ring, reducing steric hindrance compared to the phenyloxane group .
  • PT-ADA-PPR (): Contains a porphyrin-thiophene-adamantane hybrid, enabling dual-color lysosomal imaging .
Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight Functional Groups
Target Compound 4-phenyloxane, furan, thiophene ~385 (estimated) Carboxamide, ether, heterocycles
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide () Dimethyloxazole, furan, thiophene 316.4 Carboxamide, oxazole, heterocycles
PT-ADA-PPR () Porphyrin-adamantane-thiophene hybrid Not reported Carboxamide, ether, porphyrin
5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-... () Dihydropyridine, furyl, thiomethyl Not reported Cyano, carboxamide, thioether

Physicochemical Properties

  • Solubility : The phenyloxane group may reduce aqueous solubility compared to smaller substituents (e.g., oxazole in ) but improve lipid membrane permeability .

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